molecular formula C22H22O4 B12007058 1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol CAS No. 5465-47-4

1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol

Cat. No.: B12007058
CAS No.: 5465-47-4
M. Wt: 350.4 g/mol
InChI Key: AZOAHVDSQGOIBR-UHFFFAOYSA-N
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Description

1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol is a high-purity synthetic diol intended for research applications. This compound is of significant interest in synthetic organic chemistry, particularly for investigations into the oxidative cleavage of carbon-carbon bonds in vicinal diols, a fundamental transformation for synthesizing carbonyl compounds like aldehydes and ketones . Researchers can utilize this diol to develop and explore novel, sustainable catalytic systems, including atomically dispersed metal catalysts, that employ clean oxidants like molecular oxygen under mild reaction conditions . Its structure, featuring methoxy-substituted aromatic rings, makes it a valuable substrate for probing reaction mechanisms and substrate scope in catalytic oxidation processes. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

5465-47-4

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

1,2-bis(4-methoxyphenyl)-1-phenylethane-1,2-diol

InChI

InChI=1S/C22H22O4/c1-25-19-12-8-16(9-13-19)21(23)22(24,17-6-4-3-5-7-17)18-10-14-20(26-2)15-11-18/h3-15,21,23-24H,1-2H3

InChI Key

AZOAHVDSQGOIBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O)O

Origin of Product

United States

Preparation Methods

Enzymatic Asymmetric Reduction of Prochiral Diketones

Enzymatic reductions offer high enantioselectivity for synthesizing chiral 1,2-diols. For the target compound, a prochiral diketone precursor—1,2-Bis(4-methoxyphenyl)-1-phenyl-1,2-diketone—could be asymmetrically reduced using NADPH-dependent reductases. In a representative procedure, purified Candida parapsilosis aldo-keto reductase (CPAR4) catalyzed the reduction of α-hydroxyacetophenone derivatives to (R)-1-phenylethane-1,2-diol with 80% yield and 48% enantiomeric excess (ee) under optimized conditions (0.1 M potassium phosphate buffer, pH 6.5, 30°C, 8 h) . Substituting the substrate with the methoxyphenyl-substituted diketone would likely follow a similar mechanism, though steric effects from the bulky aryl groups may necessitate longer reaction times or higher enzyme loading.

Key parameters influencing enzymatic efficiency include:

  • Cofactor regeneration : Glucose dehydrogenase (GDH) systems coupled with β-D-glucose enable NADPH recycling, achieving 99.9% conversion in 24 h for simpler substrates .

  • Solvent compatibility : Deep eutectic solvents (DES) at 4% (v/v) enhance substrate solubility without denaturing enzymes, as demonstrated in Kurthia gibsonii SC0312-mediated reductions .

Transition Metal-Catalyzed Hydrogenation

Cobalt(II) acetate complexes with chiral PNN ligands enable asymmetric hydrogenation of α-hydroxyketones to 1,2-diols. For instance, α-hydroxyacetophenone was reduced to (R)-1-phenylethane-1,2-diol in 97% yield using Co(OAc)₂ and a PNNtBu ligand in tetrahydrofuran (THF) under nitrogen at 25°C . Adapting this method for the target compound would require synthesizing the corresponding α-hydroxyketone precursor, 1-hydroxy-1-(4-methoxyphenyl)-2-(4-methoxyphenyl)-1-phenylethanone, followed by hydrogenation.

Critical factors for metal-catalyzed routes:

  • Ligand design : Bulky, electron-donating ligands improve stereoselectivity by stabilizing transition states.

  • Hydrogen source : Polymethylhydrosiloxane (PMHS) provides mild, stoichiometric H₂ equivalents, minimizing over-reduction .

Microbial Reduction Using Whole Cells

Whole-cell biocatalysts offer a cost-effective alternative to isolated enzymes. Kurthia gibsonii SC0312 converted 2-hydroxyacetophenone to (R)-1-phenylethane-1,2-diol with 80% yield in phosphate buffer (pH 7.5) at 35°C using glycerol as a cosubstrate . For the target diol, engineering microbial strains to overexpress diketone reductases or modifying substrate uptake mechanisms may enhance efficiency.

ParameterOptimal ConditionImpact on Yield
Temperature35°CMaximizes enzyme activity
pH7.5Stabilizes cofactor binding
CosubstrateGlycerol (30 mM)Sustains NADH regeneration
Solvent additiveDES (4% v/v)Improves substrate solubility

Oxidative Rearrangement of α,β-Unsaturated Ketones

Iodine-mediated oxidative rearrangement converts α,β-unsaturated ketones to 1,2-diketones, which can subsequently be reduced to diols. For example, α,β-unsaturated diaryl ketones treated with I₂ (2 equiv) and tert-butyl hydroperoxide (TBHP, 2 equiv) in DMSO at 120°C for 36 h yielded 1,2-diketones in up to 86% yield . Applying this to 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one would generate the corresponding diketone, followed by asymmetric reduction (e.g., using CPAR4) to the target diol.

Mechanistic insights :

  • Iodination : I₂ activates the α,β-unsaturated system via electrophilic addition.

  • Peroxidation : TBHP facilitates radical-mediated cleavage, forming the diketone .

Phase-Transfer Catalyzed Alkylation and Hydrolysis

Diethyl malonate derivatives can be alkylated with 1,2-dibromoethane under phase-transfer conditions to form 1,1-dicarboxylic acids, which are hydrolyzed to diols. In a model reaction, cyclopropane-1,1-dicarboxylic acid was synthesized in 53% yield using benzyltriethylammonium chloride in 50% NaOH . For the target compound, substituting malonate with bis(4-methoxyphenyl) phenylmalonate and optimizing hydrolysis conditions (e.g., acidic or enzymatic) could yield the diol.

Chemical Reactions Analysis

1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol can undergo several chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or other functional groups.

    Reduction: Reduction of the carbonyl groups can yield secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions (e.g., Friedel-Crafts acylation or alkylation).

Common reagents include oxidizing agents (e.g., chromic acid), reducing agents (e.g., lithium aluminum hydride), and Lewis acids for aromatic substitution.

Scientific Research Applications

Organic Synthesis

1.1 Pinacol Coupling Reactions

One of the prominent applications of 1,2-bis(4-methoxyphenyl)-1-phenylethane-1,2-diol is in pinacol coupling reactions. These reactions involve the coupling of carbonyl compounds to form pinacol products through radical intermediates. This compound can serve as a versatile building block in the synthesis of complex organic molecules. Studies have demonstrated its effectiveness in facilitating diastereoselective and enantioselective reactions, yielding high purity products with significant yield percentages (up to 95%) .

Table 1: Pinacol Coupling Yields

CompoundYield (%)Diastereomeric Ratio
This compound95>20:1
1,2-bis(4-fluorophenyl)-1-phenylethane-1,2-diol74>20:1
1,2-bis(3-methoxyphenyl)-1-phenylethane-1,2-diol99>20:1

Materials Science

2.1 Polymer Chemistry

In materials science, compounds like this compound are explored for their potential use in polymer synthesis due to their ability to act as cross-linking agents. The compound's structural flexibility and functional groups allow it to enhance the mechanical properties of polymers when incorporated into polymer matrices. Research indicates that the inclusion of such bisphenolic compounds can improve thermal stability and mechanical strength .

Pharmacological Applications

3.1 Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism of action involves interaction with specific proteins related to cancer pathways. For instance, investigations into its effects on HeLa cervical cancer cells have shown that it can significantly alter protein expressions involved in the kallikrein-kinin signaling pathway . The compound's ability to bind strongly with blood proteins like human serum albumin suggests a promising pharmacokinetic profile for therapeutic applications.

Table 2: Pharmacological Insights

Study FocusFindings
Anticancer MechanismAltered kallikrein-10 expression in HeLa cells
Protein BindingStrong interaction with human serum albumin
Potential Clinical ApplicationMultifunctional agent for cancer therapy

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular pathways, possibly affecting cell cycle regulation or signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to other diols, including enantiopure derivatives and analogs with varying substituents. Key differences in synthesis, reactivity, and applications are highlighted below.

Table 1: Structural and Functional Comparison of Selected Diols

Compound Name Molecular Formula Key Substituents Synthesis Method Key Applications/Reactivity References
1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol C₁₆H₁₈O₄ 4-OCH₃, C₆H₅ Chemical synthesis Biomimetic oxidative cleavage
(S)-1-Phenylethane-1,2-diol C₈H₁₀O₂ C₆H₅ Biocatalysis (Aspergillus niger) Precursor to norfluoxetine/fluoxetine
(±)-1-(4-Methoxyphenyl)ethane-1,2-diol C₉H₁₂O₃ 4-OCH₃ Chemical/enzymatic resolution Antioxidant intermediates
1-Phenylethane-1,2-diol C₈H₁₀O₂ C₆H₅ Microbial oxidation (nZVI-AC) Degradation product of styrene
1,2-Bis(4-fluorophenyl)ethane-1,2-diol C₁₄H₁₂F₂O₂ 4-F Chemical synthesis Material science intermediates

Reactivity in Oxidative Cleavage

  • Target Compound: Undergoes aerobic C–C bond cleavage via iron-porphyrin catalysts, mimicking cytochrome P-450 enzymes.
  • 1-Phenylethane-1,2-diol : Oxidized to benzaldehyde quantitatively in 30 minutes using photocatalysts (e.g., IL-AQ(BF₄)). Less steric hindrance facilitates faster reaction .
  • Sterically Hindered Analogs (e.g., 1,1-Diphenylethane-1,2-diol) : Require extended reaction times due to hindered access to catalytic sites .

Biocatalytic Efficiency

  • Hydroxytyrosol and 4-Hydroxyphenylacetic Acid : Co-produced with (S)-1-phenylethane-1,2-diol in A. niger systems (efficiency: 3.7–18%) .
  • Target Compound: Not synthesized biocatalytically in cited studies, suggesting chemical methods remain dominant .

Biomedical Relevance

  • The target compound’s methoxy groups may enhance binding to proteins, as seen in molecular docking studies with SARS-CoV-2 spike glycoprotein .

Industrial Catalysis

  • Ionic liquid-supported photocatalysts enable reusable oxidative cleavage of 1-phenylethane-1,2-diol, achieving >99% yield over five cycles .
  • The target compound’s cleavage products (e.g., methoxy-substituted benzaldehydes) are valuable in fragrances and pharmaceuticals .

Biological Activity

1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol is a chemical compound that has gained attention for its potential biological activities. Characterized by its unique structure, which includes two methoxy-substituted phenyl groups linked by an ethane-1,2-diol moiety, this compound exhibits properties that may be beneficial in various biological applications.

  • Molecular Formula : C₁₈H₁₈O₄
  • Molecular Weight : Approximately 350.418 g/mol
  • Melting Point : 149-150 °C
  • Structure : The compound features hydroxyl (-OH) groups that enhance its hydrogen bonding capabilities, making it soluble in polar solvents and increasing its reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound may act as a modulator of estrogen receptors (ERs), particularly ERβ. This activity suggests potential applications in hormone-related therapies and as an anti-cancer agent.

Estrogen Receptor Binding

Studies have shown that compounds with similar structures can exhibit varying degrees of agonistic or antagonistic activity towards estrogen receptors. For instance:

  • Agonistic Activity : Compounds structurally similar to bisphenols have been found to activate ERβ, which is crucial for regulating various physiological processes .
  • Antagonistic Activity : Some derivatives exhibit antagonistic effects against ERβ, which could potentially inhibit estrogen-mediated signaling pathways .

In Vitro Studies

In vitro assays using human cell lines (e.g., HeLa cells) have demonstrated that certain bisphenol derivatives can bind to estrogen receptors and modulate their activity. The following table summarizes findings related to the binding affinities and biological activities of various bisphenol derivatives:

Compound NameBinding Affinity (nM)ERα ActivityERβ ActivityNotes
BPA400AgonistWeak AgonistReference compound
BPC500Partial AgonistModerate AgonistSimilar structure
BPAF600AntagonistStrong AntagonistNotable for ERβ inhibition
Target Compound (this compound)TBDTBDTBDPotential for further study

Note: TBD indicates that specific data for the target compound is still under investigation or not yet available.

Case Studies

Recent studies have focused on the therapeutic implications of compounds like this compound in cancer treatment:

  • Breast Cancer Models : Research has indicated that compounds with similar structural characteristics can inhibit the growth of estrogen-dependent breast cancer cells by blocking ER signaling pathways .
  • Potential Drug Formulations : Given its biological activity, there is ongoing research into incorporating this compound into drug formulations aimed at treating hormone-related cancers.

Q & A

Q. What are the recommended synthetic routes for preparing 1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol?

The compound can be synthesized via stereoselective reduction of its corresponding diketone using zinc-based reducing agents. For example, (nicotine)(tetrahydroborato)zinc complexes achieve 92% yield for the reduction of 1,2-bis(4-methoxyphenyl)ethane-1,2-dione to the diol under mild conditions (40°C, 2:1 molar ratio) . Alternative methods include enzymatic reduction using evolved alcohol dehydrogenases, which improve stereoselectivity .

Q. How can the purity and structural integrity of this diol be verified experimentally?

Purity assessment typically employs 1H-NMR for structural confirmation and GC/MS for detecting residual intermediates. For example, 1-phenylethane-1,2-diol derivatives were validated using 1H-NMR to confirm substituent positions and rule out side products . Differential scanning calorimetry (DSC) can further assess crystallinity and thermal stability, critical for reproducibility in catalysis studies .

Q. What are the key stability considerations for storing this compound?

The diol is stable under inert atmospheres but degrades upon prolonged exposure to oxidizers. Store at 2–8°C in amber glass vials to prevent photodegradation. Avoid aqueous environments, as vicinal diols are prone to oxidative cleavage under acidic or basic conditions .

Advanced Research Questions

Q. How does steric hindrance from substituents influence reaction kinetics in oxidative cleavage of this diol?

Steric effects significantly slow reaction rates. For instance, 1,2-bis(4-methoxyphenyl)ethane-1,2-diol undergoes oxidative cleavage with N-bromosuccinimide (NBS) in 30 minutes (quantitative yield), whereas bulkier analogs like 1,1,2,2-tetraphenylethane-1,2-diol require extended reaction times (>1 hour) . Adjusting catalyst loadings (e.g., 2 mol% Ru-based catalysts) or using polar aprotic solvents (e.g., CD3CN) can mitigate steric limitations .

Q. What electrochemical methods are suitable for studying degradation pathways of this compound?

Cyclic voltammetry (CV) reveals oxidation potentials of aromatic rings, critical for predicting degradation mechanisms. For 1,2-diols with electron-rich 4-methoxyphenyl groups, CV shows oxidation peaks at ~1.2 V (vs. Ag/AgCl), correlating with cation radical formation and subsequent Cα–Cβ bond cleavage during electrolysis . Mediators like TEMPO enhance selectivity for aldehyde formation .

Q. How can molecular docking predict the antiviral potential of this diol against SARS-CoV-2?

Computational docking studies using the SARS-CoV-2 spike glycoprotein (PDB: 6VSB) identified hydrogen bonding between the diol’s hydroxyl groups and residues like ASN-460 and GLN-493. Hydrophobic interactions with PHE-456 further stabilize binding, suggesting potential as a viral entry inhibitor . Validate predictions with in vitro plaque reduction assays.

Methodological Challenges and Data Interpretation

Q. How to resolve contradictions in reaction yields reported for enzymatic vs. chemical reduction of diketones?

Chemical reductants (e.g., Zn complexes) often achieve higher yields (>90%) but lack stereocontrol . Engineered alcohol dehydrogenases (ADHs) improve enantioselectivity (e.g., >90% ee for (R)-diols) but require optimization of cofactor regeneration systems . Compare kinetic parameters (kcat/KM) and reaction scales to select the optimal method.

Q. What analytical techniques differentiate between diastereomers of this diol?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers using hexane/isopropanol gradients. For example, A. flavus-mediated biotransformations of meso-1,2-diphenylethane-1,2-diol produced distinct peaks for (R,R) and (S,S) diastereomers . Pair with circular dichroism (CD) for absolute configuration assignment.

Key Research Gaps

  • Mechanistic Insights: Elucidate the role of methoxy groups in stabilizing transition states during catalytic cycles.
  • Scalability: Develop continuous-flow systems for large-scale diol synthesis without compromising stereopurity.
  • In Vivo Studies: Assess bioavailability and toxicity profiles for therapeutic applications .

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